molecular formula C11H14N2O3S B2502821 Ethyl 2-(2-(cyclopropanecarboxamido)thiazol-4-yl)acetate CAS No. 940122-97-4

Ethyl 2-(2-(cyclopropanecarboxamido)thiazol-4-yl)acetate

Cat. No.: B2502821
CAS No.: 940122-97-4
M. Wt: 254.3
InChI Key: NKXMIDFEAKOFKX-UHFFFAOYSA-N
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Description

Ethyl 2-(2-(cyclopropanecarboxamido)thiazol-4-yl)acetate is a molecule that belongs to the thiazole class of organic compounds. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring structure.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(2-(cyclopropanecarboxamido)thiazol-4-yl)acetate typically involves the reaction of ethyl bromoacetate with 2-aminothiazole in the presence of a base such as potassium carbonate. The reaction proceeds through nucleophilic substitution, forming the desired product. The reaction conditions often include refluxing the mixture in an appropriate solvent like ethanol or acetonitrile for several hours.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(2-(cyclopropanecarboxamido)thiazol-4-yl)acetate can undergo various chemical reactions, including:

    Oxidation: The thiazole ring can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction of the compound can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the carbon atoms adjacent to the thiazole ring.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Bases: Potassium carbonate, sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .

Scientific Research Applications

Ethyl 2-(2-(cyclopropanecarboxamido)thiazol-4-yl)acetate has several scientific research applications, including:

    Medicinal Chemistry: The compound is investigated for its potential as an antimicrobial, antifungal, and anticancer agent.

    Materials Science: The compound can be used in the synthesis of advanced materials, such as polymers and nanomaterials, due to its unique chemical properties.

    Biological Studies: Researchers study the compound’s interactions with enzymes and receptors to understand its mechanism of action and potential therapeutic applications.

Mechanism of Action

The mechanism of action of Ethyl 2-(2-(cyclopropanecarboxamido)thiazol-4-yl)acetate involves its interaction with specific molecular targets, such as enzymes and receptors. The thiazole ring can form hydrogen bonds and hydrophobic interactions with these targets, leading to inhibition or activation of biological pathways. For example, the compound may inhibit the activity of certain enzymes involved in cell proliferation, making it a potential anticancer agent .

Comparison with Similar Compounds

Similar Compounds

    Sulfathiazole: An antimicrobial drug with a thiazole ring structure.

    Ritonavir: An antiretroviral drug containing a thiazole moiety.

    Abafungin: An antifungal drug with a thiazole ring.

Uniqueness

Ethyl 2-(2-(cyclopropanecarboxamido)thiazol-4-yl)acetate is unique due to its specific substitution pattern on the thiazole ring, which imparts distinct chemical and biological properties. The presence of the cyclopropanecarboxamido group enhances its stability and potential interactions with biological targets, setting it apart from other thiazole derivatives .

Properties

IUPAC Name

ethyl 2-[2-(cyclopropanecarbonylamino)-1,3-thiazol-4-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O3S/c1-2-16-9(14)5-8-6-17-11(12-8)13-10(15)7-3-4-7/h6-7H,2-5H2,1H3,(H,12,13,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKXMIDFEAKOFKX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1=CSC(=N1)NC(=O)C2CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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